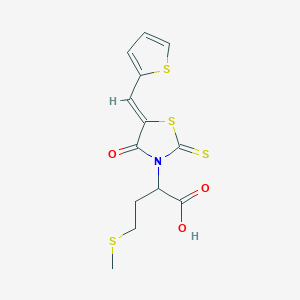

(Z)-4-(methylthio)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Description

This compound belongs to the thiazolidinone class, characterized by a 2-thioxo-4-oxo-thiazolidin-3-yl core. Its structure includes a thiophen-2-ylmethylene group at position 5, contributing heteroaromaticity and sulfur-mediated electronic effects. Thiazolidinone derivatives are widely studied for anticancer, antimicrobial, and anti-inflammatory activities, with substituent variations dictating pharmacological profiles .

Properties

IUPAC Name |

4-methylsulfanyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S4/c1-19-6-4-9(12(16)17)14-11(15)10(21-13(14)18)7-8-3-2-5-20-8/h2-3,5,7,9H,4,6H2,1H3,(H,16,17)/b10-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBCUZOLYWHZEJ-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CS2)/SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It has been shown to inhibit protein synthesis in rat liver microsomes. This suggests that it may interact with the ribosome or other components of the protein synthesis machinery.

Result of Action

The inhibition of protein synthesis can lead to a decrease in the production of essential proteins, potentially leading to cell death. This could be particularly effective against rapidly dividing cells, such as cancer cells. Therefore, this compound may be useful for the treatment of cancer.

Biological Activity

(Z)-4-(methylthio)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a complex compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and other therapeutic activities.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a thiazolidinone core, which is known for its diverse biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antibacterial properties. Specifically, compounds with similar structural features to this compound have shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound 1 | E. coli | 0.015 | 0.030 |

| Compound 2 | S. aureus | 0.008 | 0.015 |

| Compound 3 | B. cereus | 0.011 | 0.020 |

| Compound 4 | En. cloacae | 0.004 | 0.008 |

These findings suggest that the presence of specific functional groups, such as the methylthio and thiazolidinone moieties, may enhance antibacterial efficacy.

Antifungal Activity

Compounds similar to this compound have also been tested for antifungal activity. The results indicate that these compounds can inhibit fungal growth effectively.

Table 2: Antifungal Activity of Related Compounds

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | T. viride | 0.004 |

| Compound B | A. fumigatus | 0.060 |

The most active compounds displayed MIC values as low as 0.004 mg/mL against sensitive strains, indicating a strong potential for therapeutic application in fungal infections.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds disrupt the synthesis of peptidoglycan in bacterial cell walls.

- Disruption of Membrane Integrity : Some derivatives compromise the integrity of fungal cell membranes.

- Inhibition of Enzymatic Activity : These compounds may inhibit specific enzymes critical for bacterial and fungal survival.

Case Studies

A notable study involving a series of thiazolidinone derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds showing up to a 50-fold increase in activity compared to traditional antibiotics like ampicillin .

In another investigation, docking studies revealed that these compounds bind effectively to target sites in bacterial enzymes, suggesting a rational basis for their observed bioactivity .

Comparison with Similar Compounds

Research Findings and Pharmacological Implications

- Anticancer Potential: Fluorobenzylidene derivatives (e.g., compound 6a-l in ) show IC₅₀ values of 1.2–8.7 µM against MCF-7 breast cancer cells, outperforming cisplatin (IC₅₀ = 9.4 µM). The target compound’s thiophene group may further modulate selectivity.

- Antimicrobial Activity : Indolylmethylene derivatives (e.g., 5b and 5h in ) inhibit Candida albicans with MIC values of 4–8 µg/mL, comparable to fluconazole (MIC = 2 µg/mL). Thiophene-based analogues are less explored but warrant testing.

- Solubility and Bioavailability : Methoxybenzylidene derivatives (e.g., ) exhibit improved aqueous solubility (logS = -3.2) compared to thiophen-2-ylmethylene analogues (logS = -4.1), impacting formulation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.